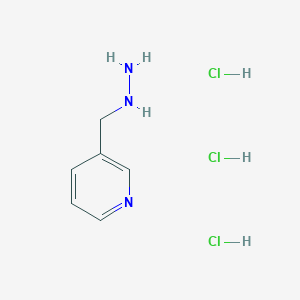

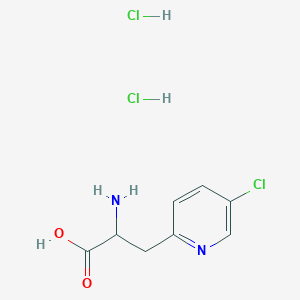

1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride, also known as PMH, is a chemical compound that has been widely used in scientific research. It is a hydrazine derivative that has been found to have a variety of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant effects.

Applications De Recherche Scientifique

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have explored the antileishmanial potential of pyrazole-bearing compounds. In a recent study, hydrazine-coupled pyrazoles (specifically compound 13) demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13 exhibited an IC50 value of 0.018, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . These findings suggest that this compound could serve as a promising pharmacophore for antileishmanial drug development.

Antimalarial Activity

Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, hydrazine-coupled pyrazole derivatives (compounds 14 and 15) showed significant inhibition effects against Plasmodium berghei. Compound 15 achieved 90.4% suppression, highlighting its potential as an effective antimalarial agent .

Synthesis Strategies

Researchers have systematically explored synthetic strategies for pyrazolo[3,4-b]pyridine derivatives, including 1H-pyrazolo[3,4-b]pyridines. These methods aim to assemble the pyrazolopyridine system, providing insights into their advantages and drawbacks .

Biomedical Applications

1H-pyrazolo[3,4-b]pyridines have been investigated for various biological targets. Their diverse structures make them suitable candidates for drug development. Further studies are needed to explore their potential in treating other diseases and conditions .

Molecular Docking Studies

Computational approaches, such as molecular docking, help elucidate the interactions between compounds and biological targets. In the case of compound 13, molecular docking studies on Lm-PTR1 (complexed with Trimethoprim) supported its superior antileishmanial activity .

Neglected Tropical Diseases

Given the prevalence of leishmaniasis and malaria, novel compounds like 1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride offer hope for combating these neglected tropical diseases. Further research and clinical trials are essential to validate their efficacy and safety.

Propriétés

IUPAC Name |

pyridin-3-ylmethylhydrazine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.3ClH/c7-9-5-6-2-1-3-8-4-6;;;/h1-4,9H,5,7H2;3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXJESFMHKYXKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNN.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703858.png)

![2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2703867.png)

![3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2703870.png)

![3-(3,4-dimethoxyphenyl)-9-(2-methoxy-5-methylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2703872.png)